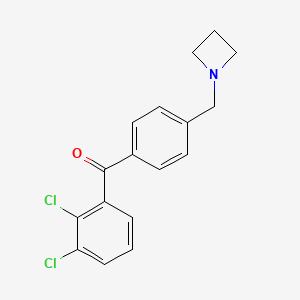
4'-Azetidinomethyl-2,3-dichlorobenzophenone
Overview
Description
4’-Azetidinomethyl-2,3-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO and a molecular weight of 320.2 g/mol . The IUPAC name for this compound is 4-(1-azetidinylmethyl)phenylmethanone .
Physical and Chemical Properties The InChI code for 4’-Azetidinomethyl-2,3-dichlorobenzophenone is 1S/C17H15Cl2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Antitumor Applications
Synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones have indicated their potential as tubulin-targeting antitumor agents. These compounds, through structure-activity relationship investigations, have shown potent antiproliferative properties, with specific compounds displaying IC50 values in the nanomolar range against MCF-7 breast cancer cells. These findings suggest the relevance of azetidinone derivatives in cancer therapy, highlighting their mechanism of action in inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Greene et al., 2016).
Antimicrobial and Cytotoxic Activities
Azetidinone derivatives have also been synthesized and evaluated for their in vitro anti-microbial and cytotoxic activities. A novel series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives displayed excellent anti-microbial activity against a panel of microorganisms and potent cytotoxic activity against Artemia salina. This research underscores the potential of azetidinone derivatives in antimicrobial applications and as cytotoxic agents, providing a foundation for further development of these compounds (Keri et al., 2009).
Synthesis of Biologically Important Compounds
Azetidin-2-ones, or beta-lactams, are recognized as versatile intermediates for the synthesis of a variety of biologically significant compounds. Utilizing the beta-lactam synthon method, researchers have developed methodologies for synthesizing aromatic beta-amino acids, peptides, polyamines, and other important organic molecules. This demonstrates the utility of azetidin-2-ones as powerful building blocks in organic synthesis, enabling access to diverse structural types of synthetic target molecules lacking the beta-lactam ring structure (Deshmukh et al., 2004).
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-4-1-3-14(16(15)19)17(21)13-7-5-12(6-8-13)11-20-9-2-10-20/h1,3-8H,2,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGFMMZYUPWTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642821 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-2,3-dichlorobenzophenone | |
CAS RN |
898756-94-0 | |
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




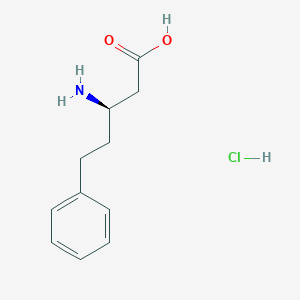
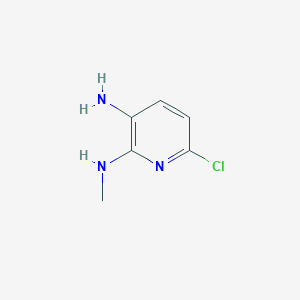
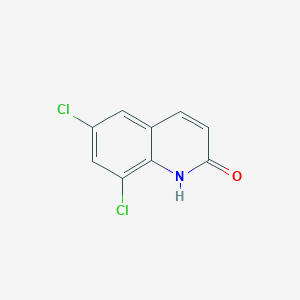
![(1R,4R,7R)-7-Isopropyl-2-(1-hydroxy-1-methylethyl)-5-methylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1613588.png)
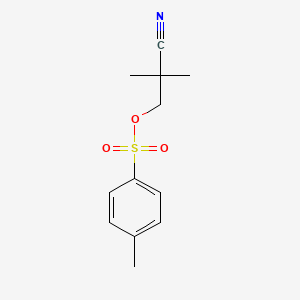
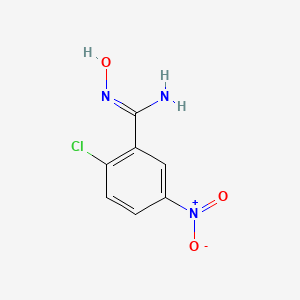
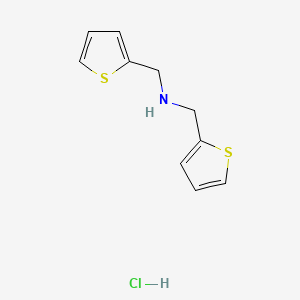
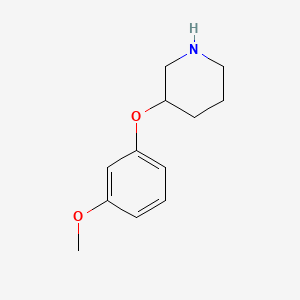

![3-Chloro-4-fluorobenzo[d]isoxazole](/img/structure/B1613595.png)
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1613598.png)

